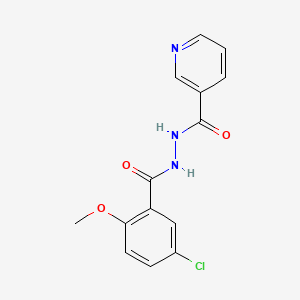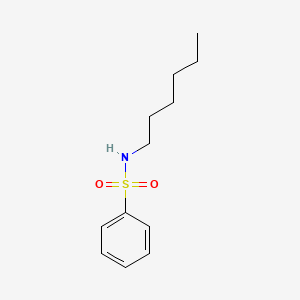![molecular formula C25H35ClN2O B4973699 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine](/img/structure/B4973699.png)
1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine is a novel compound that has attracted the attention of researchers due to its potential therapeutic benefits. This compound is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.
Mécanisme D'action
1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine acts as a selective antagonist of the dopamine D3 receptor. This receptor is predominantly expressed in the mesolimbic system, which is involved in the regulation of mood, motivation, and reward. By blocking the dopamine D3 receptor, this compound can modulate the activity of the mesolimbic system and potentially reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the self-administration of cocaine and other drugs of abuse in animal models. This compound has also been shown to decrease the release of dopamine in the nucleus accumbens, a key region of the mesolimbic system. Additionally, it has been shown to reduce the expression of c-Fos, a marker of neuronal activity, in the striatum and prefrontal cortex.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine in lab experiments is its selective antagonism of the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in the regulation of mood, motivation, and reward. However, one limitation of using this compound is its potential off-target effects, as it may interact with other receptors or enzymes in the brain.
Orientations Futures
There are several future directions for the study of 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine. One direction is the investigation of its potential therapeutic benefits in the treatment of addiction, depression, and other psychiatric disorders. Another direction is the elucidation of its pharmacokinetic and pharmacodynamic properties, including its metabolism, distribution, and elimination from the body. Additionally, the development of more selective and potent dopamine D3 receptor antagonists may lead to the discovery of new therapeutic agents for the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by the reduction of 1-adamantanone with sodium borohydride. The second step is the reaction of 1-adamantylamine with 4-chlorobenzaldehyde to form the intermediate 1-(4-chlorophenyl)-3-(1-adamantylamino)propan-1-one. The third step is the reduction of the intermediate with sodium borohydride to obtain 1-(4-chlorophenyl)-3-(1-adamantylamino)propan-1-ol. The final step is the reaction of 1-(4-chlorophenyl)-3-(1-adamantylamino)propan-1-ol with acetic anhydride and piperidine to form 1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine.
Applications De Recherche Scientifique
1-acetyl-N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-piperidinamine has been extensively studied for its potential therapeutic benefits. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been investigated for its potential use in the treatment of addiction, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-[4-[1-[3-(4-chlorophenyl)-1-adamantyl]ethylamino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35ClN2O/c1-17(27-23-7-9-28(10-8-23)18(2)29)24-12-19-11-20(13-24)15-25(14-19,16-24)21-3-5-22(26)6-4-21/h3-6,17,19-20,23,27H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKRHULCOKGYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5CCN(CC5)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5781565 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![7-{[(4-fluorophenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4973645.png)


![3-({[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4973653.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4973661.png)
![2-(4-methoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973663.png)
![2-(4-ethylphenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4973673.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B4973687.png)

![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![[3-(3-chlorobenzyl)-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4973719.png)